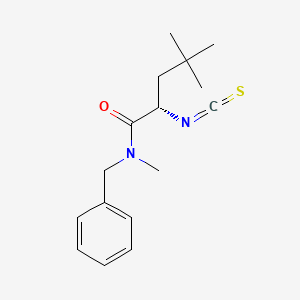
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a dimethyl group, and a sulfanylidenemethylidene group attached to an L-leucinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-leucine, benzyl chloride, and dimethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidenemethylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methyl-L-leucinamide: Lacks the dimethyl and sulfanylidenemethylidene groups.
N-Benzyl-N,4-dimethyl-L-leucinamide: Lacks the sulfanylidenemethylidene group.
N-Benzyl-N,4-dimethyl-N~2~-(methylidene)-L-leucinamide: Lacks the sulfur atom in the sulfanylidenemethylidene group.
Uniqueness
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functionality.
Propiedades
Número CAS |
919113-11-4 |
|---|---|
Fórmula molecular |
C16H22N2OS |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(2S)-N-benzyl-2-isothiocyanato-N,4,4-trimethylpentanamide |
InChI |
InChI=1S/C16H22N2OS/c1-16(2,3)10-14(17-12-20)15(19)18(4)11-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 |
Clave InChI |
IXYYNWWPSXRWFF-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |
SMILES canónico |
CC(C)(C)CC(C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
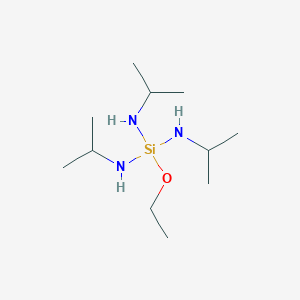
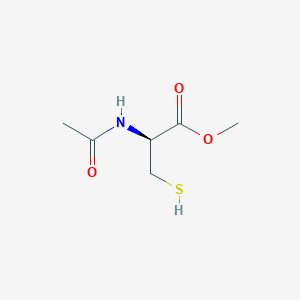


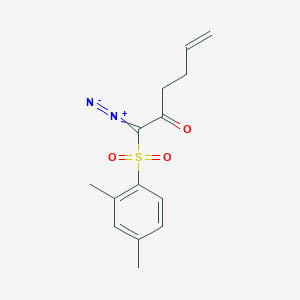
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
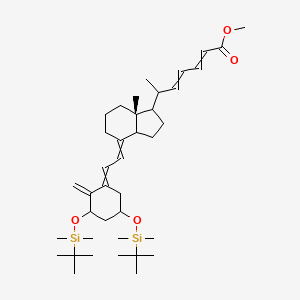
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)

